![molecular formula C14H13FN2O3S B4851970 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4851970.png)
2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide
Overview
Description
2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide, also known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a sulfonamide-based compound that has been extensively studied for its ability to modify proteins and peptides, making it a valuable tool in biochemical research.
Mechanism of Action
2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide functions by selectively modifying the amino groups of lysine residues in proteins and peptides. This modification occurs through a nucleophilic substitution reaction, where the sulfonamide group of 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide displaces the amine group of the lysine residue. This modification is irreversible, making 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide a valuable tool for protein labeling and isolation.
Biochemical and Physiological Effects:
2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. This lack of effect is due to the selective nature of 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide's modification, which only targets lysine residues. Additionally, 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide has been shown to have low toxicity, making it a safe and reliable tool for research purposes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide in lab experiments include its selectivity, simplicity of synthesis, and low toxicity. Additionally, 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide is highly water-soluble, making it easy to use in aqueous solutions. However, the limitations of using 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide include its irreversibility, making it difficult to remove from modified proteins. Additionally, 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide can only modify lysine residues, limiting its utility in studying other amino acids.
Future Directions
There are several potential future directions for the use of 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide in research. One potential direction is the development of more selective sulfonamide-based compounds that can modify other amino acids. Additionally, 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide could be used in the development of new therapies for diseases that involve protein misfolding, such as Alzheimer's and Parkinson's disease. Finally, 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide could be used in the development of new diagnostic tools for the detection of specific proteins in biological samples.
Conclusion:
In conclusion, 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide is a valuable tool for protein modification and labeling in biochemical research. Its selectivity, simplicity of synthesis, and low toxicity make it a reliable tool for studying protein function and interactions. While 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide has some limitations, its potential applications in future research are significant.
Scientific Research Applications
2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide has been primarily used in the field of protein modification, where it is used to selectively label proteins and peptides. This labeling allows for the identification and isolation of specific proteins, which is crucial in understanding their functions and interactions. Additionally, 2-{[(2-fluorobenzyl)sulfonyl]amino}benzamide has been used to study enzyme kinetics and protein-protein interactions.
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfonylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c15-12-7-3-1-5-10(12)9-21(19,20)17-13-8-4-2-6-11(13)14(16)18/h1-8,17H,9H2,(H2,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHOEXHANWCJML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Fluorobenzyl)sulfonyl]amino}benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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